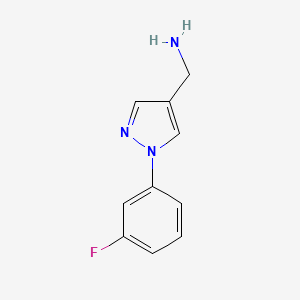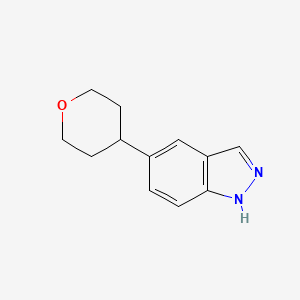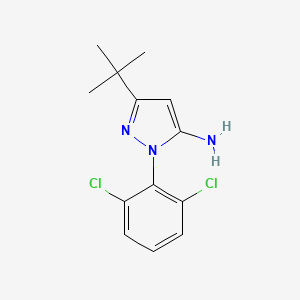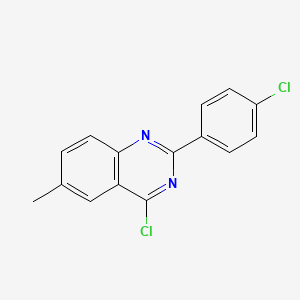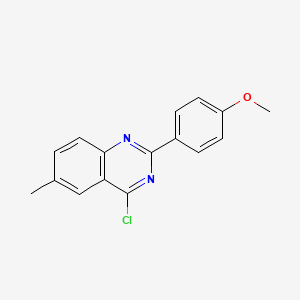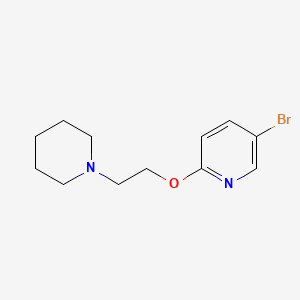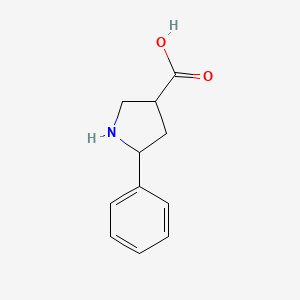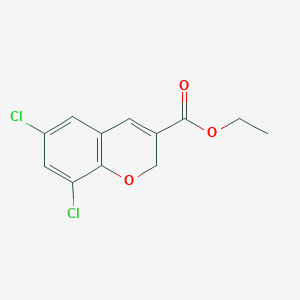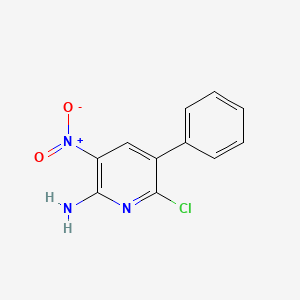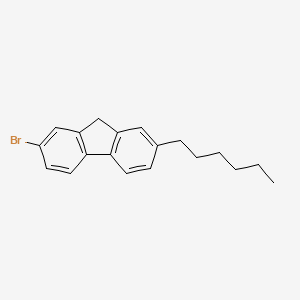
2-溴-7-己基-9H-芴
描述
2-Bromo-7-hexyl-9H-fluorene is an organic compound with the molecular formula C19H21Br and a molecular weight of 329.27 g/mol. It is a brominated derivative of hexyl-substituted fluorene, which is a polycyclic aromatic hydrocarbon. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
科学研究应用
2-Bromo-7-hexyl-9H-fluorene is widely used in scientific research due to its unique chemical properties and versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: 2-Bromo-7-hexyl-9H-fluorene is utilized in the production of advanced materials, such as organic semiconductors and optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-hexyl-9H-fluorene typically involves the bromination of hexyl-substituted fluorene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-7-hexyl-9H-fluorene may involve large-scale bromination processes using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as desired yield, purity, and cost-effectiveness. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the final product with high purity.
化学反应分析
Types of Reactions: 2-Bromo-7-hexyl-9H-fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of 2-Bromo-7-hexyl-9H-fluorene can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce hexyl-substituted fluorene derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can result in the formation of various substituted fluorene derivatives.
作用机制
2-Bromo-7-hexyl-9H-fluorene is similar to other brominated fluorene derivatives, such as 2-Bromo-9H-fluorene and 2-Bromo-7-ethyl-9H-fluorene. its unique hexyl substituent provides distinct chemical and physical properties, making it more suitable for certain applications. The presence of the hexyl group enhances the compound's solubility and stability, which can be advantageous in various research and industrial settings.
相似化合物的比较
2-Bromo-9H-fluorene
2-Bromo-7-ethyl-9H-fluorene
2-Bromo-7-propyl-9H-fluorene
2-Bromo-7-butyl-9H-fluorene
属性
IUPAC Name |
2-bromo-7-hexyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br/c1-2-3-4-5-6-14-7-9-18-15(11-14)12-16-13-17(20)8-10-19(16)18/h7-11,13H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQQEZMMKFKUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696519 | |
| Record name | 2-Bromo-7-hexyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99012-36-9 | |
| Record name | 2-Bromo-7-hexyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


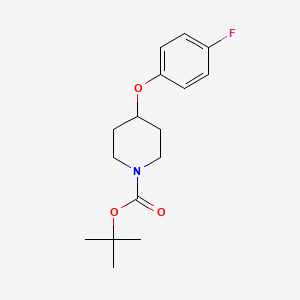
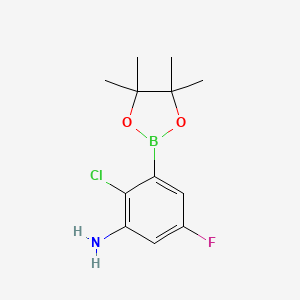
![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)
